molecular formula C15H11F2NO4 B11178062 2-(1,3-benzodioxol-5-yloxy)-N-(3,5-difluorophenyl)acetamide

2-(1,3-benzodioxol-5-yloxy)-N-(3,5-difluorophenyl)acetamide

Cat. No.: B11178062
M. Wt: 307.25 g/mol
InChI Key: BZFNWXBUGTYUNU-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yloxy)-N-(3,5-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-(3,5-difluorophenyl)acetamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using appropriate fluorinated reagents.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yloxy)-N-(3,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amides or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or difluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(3,5-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

    Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzodioxol-5-yloxy)-N-phenylacetamide: Lacks the difluorophenyl group, which may result in different chemical and biological properties.

    2-(1,3-benzodioxol-5-yloxy)-N-(3,4-difluorophenyl)acetamide: Similar structure but with different fluorine substitution pattern, potentially leading to variations in reactivity and activity.

Uniqueness

2-(1,3-benzodioxol-5-yloxy)-N-(3,5-difluorophenyl)acetamide is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and interaction with biological targets

Properties

Molecular Formula

C15H11F2NO4

Molecular Weight

307.25 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(3,5-difluorophenyl)acetamide

InChI

InChI=1S/C15H11F2NO4/c16-9-3-10(17)5-11(4-9)18-15(19)7-20-12-1-2-13-14(6-12)22-8-21-13/h1-6H,7-8H2,(H,18,19)

InChI Key

BZFNWXBUGTYUNU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)F)F

Origin of Product

United States

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